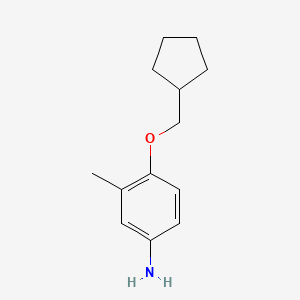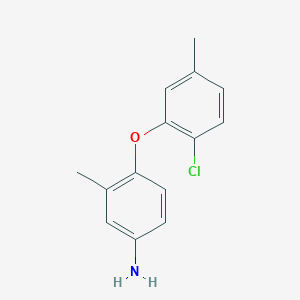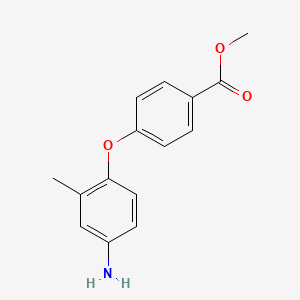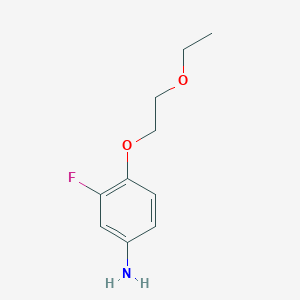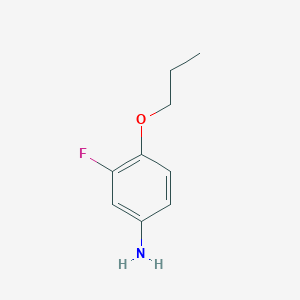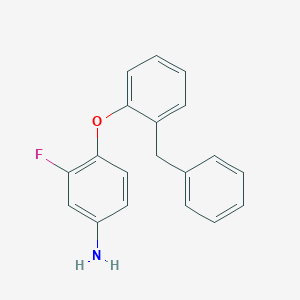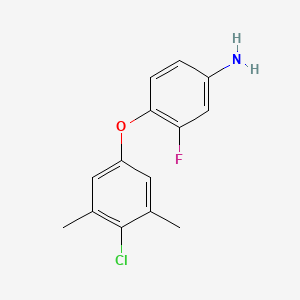![molecular formula C17H20FNO B3172818 3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline CAS No. 946742-50-3](/img/structure/B3172818.png)
3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline
Übersicht
Beschreibung
3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline, also known as 4-F-TPPA, is an aniline derivative that has numerous applications in both scientific research and laboratory experiments. It is a colorless, crystalline solid that is soluble in ethanol and other organic solvents. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. 4-F-TPPA has been used in the synthesis of various compounds, including drugs, pesticides, and dyes. It has also been used in the synthesis of several biologically active compounds.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline has been used in various scientific research applications. It has been used in the synthesis of several biologically active compounds such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). It has also been used in the synthesis of several drugs, such as celecoxib, a nonsteroidal anti-inflammatory drug (NSAID). In addition, this compound has been used in the synthesis of several pesticides, such as the insecticide fipronil.
Wirkmechanismus
3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline is an aniline derivative, and as such, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation, pain, and fever. This compound is believed to inhibit the activity of COX-2, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to have anti-inflammatory, analgesic, and antipyretic properties. In addition, it has been used in the synthesis of several drugs, such as celecoxib, which is used to treat arthritis and other inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline has several advantages for laboratory experiments. It is a relatively inexpensive and readily available compound, which makes it ideal for use in research. In addition, it is soluble in organic solvents, making it easy to work with in the lab. However, it is important to note that this compound is an aniline derivative, and as such, it is toxic and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of 3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline. It could be used in the synthesis of new drugs and pesticides, as well as in the synthesis of new biologically active compounds. In addition, it could be used in the synthesis of new materials for use in drug delivery systems. Finally, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-fluoro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c1-4-17(2,3)12-5-8-14(9-6-12)20-16-10-7-13(19)11-15(16)18/h5-11H,4,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAIUQXVBHJSKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



